

Application Notes: Non-Radioactive SAMS Peptide Assay for AMPK Activity

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Compound of Interest

Compound Name: SAMS Peptide

Cat. No.: B612538

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Introduction

AMP-activated protein kinase (AMPK) is a crucial enzyme that acts as a master regulator of cellular energy homeostasis.[1] It is activated during periods of metabolic stress, such as low glucose or hypoxia, which lead to an increased AMP/ATP ratio.[1] As a central regulator of both glucose and lipid metabolism, AMPK has emerged as a significant therapeutic target for conditions like type 2 diabetes, obesity, and cancer.[1][2] The **SAMS peptide**, a synthetic peptide derived from the sequence of acetyl-CoA carboxylase (ACC), serves as a highly specific and sensitive substrate for AMPK.[3][4] Traditionally, AMPK activity has been measured using radioactive assays involving $[\gamma\text{-}^{32}\text{P}]\text{ATP}$. However, due to safety concerns, waste disposal issues, and the need for high-throughput screening (HTS) compatible methods, non-radioactive assays have become the preferred approach in modern drug discovery and academic research.

These application notes provide an overview and detailed protocols for performing non-radioactive **SAMS peptide** assays to quantify AMPK activity. The described methods are suitable for researchers, scientists, and drug development professionals engaged in screening for AMPK modulators or studying its enzymatic function.

Principle of the Assay

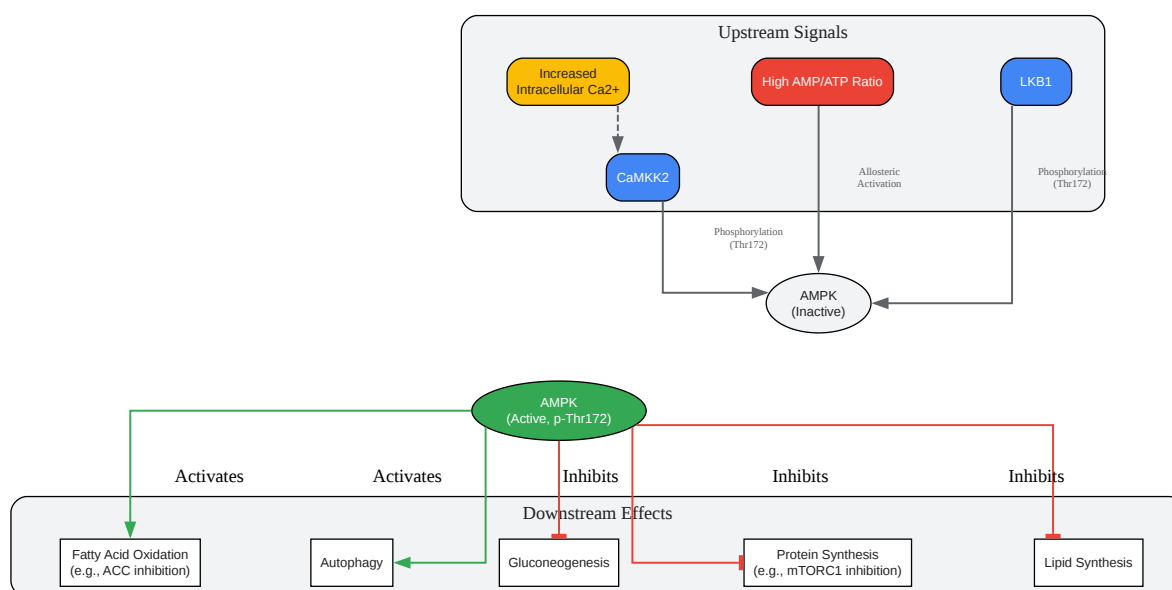
The core principle of the **SAMS peptide** assay involves the enzymatic transfer of a phosphate group from ATP to a specific serine residue on the **SAMS peptide**, catalyzed by AMPK. Non-radioactive methods quantify this phosphorylation event through various detection

technologies, including luminescence, fluorescence, and antibody-based systems. The intensity of the generated signal is directly proportional to the amount of phosphorylated **SAMS peptide**, and thus to the activity of the AMPK enzyme.

The **SAMS peptide** sequence is HMRSAMSGHLVKRR.[3] It is designed for high specificity, making it a more selective substrate for AMPK than acetyl-CoA carboxylase itself.[4]

AMPK Signaling Pathway

The activity of AMPK is tightly regulated by upstream kinases and cellular energy levels. The following diagram illustrates the canonical AMPK signaling pathway.

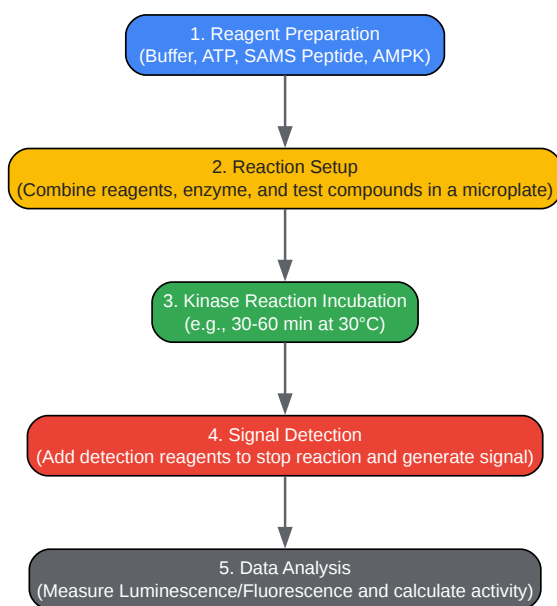


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Caption: A diagram of the AMPK signaling pathway.

Experimental Workflow Overview

The general workflow for a non-radioactive **SAMS peptide** assay is consistent across different detection platforms, involving preparation, reaction, and detection stages.



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Caption: General experimental workflow for a non-radioactive AMPK assay.

Data Presentation

Table 1: **SAMS Peptide** Properties

Property	Description	Reference
Sequence	H-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg-OH	[3][5]
Molecular Weight	~1779.15 g/mol	[3]
CAS Number	125911-68-4	[3][4]
Solubility	Soluble in water (e.g., to 1 mg/mL) and PBS (pH 7.2)	[3][4]
Storage	Store lyophilized peptide desiccated at -20°C. Reconstituted solutions should be aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles.	[3]

Table 2: Typical Reagent Concentrations for AMPK Kinase Assays

Reagent	Typical Final Concentration	Notes	Reference
SAMS Peptide	20 - 200 μ M	Higher concentrations may be needed depending on the K_m of the specific AMPK isoform.	[6][7]
ATP	35 - 120 μ M	Concentration is often near the K_m for ATP to sensitively detect inhibitors.	[6]
AMPK Enzyme	0.4 - 9.0 nM (Purified)	The optimal amount should be determined empirically to ensure the reaction is in the linear range.	[6]
AMP (Activator)	80 - 300 μ M	Included in the reaction buffer to ensure the enzyme is in an active state.	[6][7]
MgCl ₂	5 - 12 mM	Essential cofactor for kinase activity.	[8][9]

Table 3: Comparison of Non-Radioactive Assay Formats

Assay Format	Principle	Advantages	Disadvantages
Luminescence (e.g., ADP-Glo™)	Measures the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.[10]	High sensitivity, broad dynamic range, resistant to fluorescence interference.	Multi-step "stop-and-read" format, potential for interference from compounds affecting luciferase.
Fluorescence (TR-FRET)	A terbium-labeled anti-phospho-SAMS antibody binds to a fluorescein-labeled phosphorylated SAMS peptide, bringing the two fluorophores into proximity and allowing for time-resolved fluorescence resonance energy transfer.[11]	Homogeneous "mix-and-read" format, high throughput, ratiometric detection minimizes well-to-well variation.	Potential for light scattering or fluorescence interference from test compounds.
Fluorescence (Chelation-Enhanced)	Utilizes a SAMS peptide containing a fluorogenic Sox residue. Upon phosphorylation, the Sox moiety chelates Mg ²⁺ with the new phosphate group, causing a significant increase in fluorescence.[11]	Homogeneous, direct detection of phosphorylation, avoids use of antibodies.	Requires synthesis of a specialized, non-natural peptide; potential for compound interference.

Experimental Protocols

Protocol 1: Luminescence-Based AMPK Activity Assay (ADP-Glo™ Principle)

This protocol describes a method to measure AMPK activity by quantifying the amount of ADP produced during the kinase reaction.[\[10\]](#)[\[12\]](#)

A. Materials Required

- Purified active AMPK enzyme
- **SAMS Peptide**
- ATP (Ultra-Pure)
- AMP
- Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (or similar, containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- White, opaque 96-well or 384-well plates
- Plate-reading luminometer

B. Reagent Preparation

- Kinase Reaction Buffer: Prepare a 2X stock of the reaction buffer containing 80 mM Tris pH 7.5, 40 mM MgCl₂, and 0.2 mg/ml BSA.
- 2X SAMS/AMP Solution: In the 2X Kinase Reaction Buffer, prepare a solution containing **SAMS peptide** and AMP at twice the final desired concentration (e.g., 400 μM **SAMS peptide** and 400 μM AMP).
- 2X ATP Solution: Prepare ATP at twice the final desired concentration (e.g., 200 μM) in nuclease-free water.

- **Enzyme Solution:** Dilute the AMPK enzyme stock to the desired working concentration (e.g., 2-10 ng/ μ L) in 1X Kinase Reaction Buffer just before use.
- **Detection Reagents:** Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

C. Assay Procedure

- **Reaction Setup:** In a white, opaque 96-well plate, add the following to each well:
 - 12.5 μ L of 2X SAMS/AMP Solution.
 - 5 μ L of test compound (or vehicle control).
 - 2.5 μ L of diluted AMPK enzyme.
- **Initiate Reaction:** Start the kinase reaction by adding 5 μ L of 2X ATP Solution to each well for a final reaction volume of 25 μ L. Mix the plate gently.
- **Incubation:** Incubate the plate at 30°C for 60 minutes. The optimal time should be determined to ensure the reaction remains in the linear range.
- **Stop Reaction and Deplete ATP:** Add 25 μ L of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.^[10] This step terminates the kinase reaction and eliminates any remaining ATP.
- **Convert ADP to ATP and Detect:** Add 50 μ L of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.^[10]
- **Measure Luminescence:** Read the luminescence of each well using a plate-reading luminometer. The signal is proportional to the ADP generated and thus to AMPK activity.

Protocol 2: Time-Resolved FRET (TR-FRET) AMPK Activity Assay

This protocol provides a homogeneous method for measuring AMPK activity using a phospho-specific antibody.^[11]

A. Materials Required

- Purified active AMPK enzyme
- Fluorescein-labeled **SAMS Peptide** (F-SAMS)
- Terbium-labeled anti-phospho-SAMS antibody (Tb-pSAMS Ab)
- ATP
- Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- Stop/Detection Buffer (Kinase buffer containing EDTA to chelate Mg²⁺ and stop the reaction)
- Low-volume, black 384-well plates
- TR-FRET compatible plate reader

B. Reagent Preparation

- Enzyme/Peptide Mix: Prepare a 2X solution in Kinase Reaction Buffer containing F-**SAMS peptide** and AMPK enzyme at twice their final desired concentrations.
- ATP/Compound Mix: Prepare a 2X solution in Kinase Reaction Buffer containing ATP and the test compound (or vehicle) at twice their final concentrations.
- Detection Mix: Prepare a solution in Stop/Detection Buffer containing the Tb-pSAMS Ab at its final working concentration.

C. Assay Procedure

- Reaction Setup: Add 5 µL of the Enzyme/Peptide Mix to the wells of a 384-well plate.

- Initiate Reaction: Add 5 μ L of the ATP/Compound Mix to each well to start the reaction (final volume 10 μ L). Mix gently.
- Incubation: Incubate the plate at room temperature or 30°C for 60-90 minutes. Protect from light.
- Stop and Detect: Add 10 μ L of the Detection Mix to each well. Mix gently.
- Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding. Protect from light.
- Measure TR-FRET: Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor/fluorescein and 490 nm for the donor/terbium). The ratio of the acceptor to donor emission is proportional to the level of **SAMS peptide** phosphorylation.

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